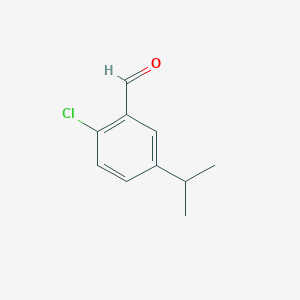

2-Chloro-5-isopropylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmaceutical Applications: Synthesis of Anti-Inflammatory Agents

2-Chloro-5-isopropylbenzaldehyde: is a precursor in the synthesis of various anti-inflammatory agents. Its chemical structure allows for modifications that can lead to the development of non-steroidal anti-inflammatory drugs (NSAIDs). These drugs are crucial in managing conditions like arthritis, where inflammation plays a significant role .

Organic Synthesis: Intermediate for Complex Molecules

In organic chemistry, 2-Chloro-5-isopropylbenzaldehyde serves as an intermediate for the synthesis of complex organic molecules. It can undergo various reactions, such as nucleophilic substitutions, to create a diverse range of products essential for further chemical research and development .

Material Science: Developing New Polymers

The compound’s unique properties make it a valuable component in the field of material science, particularly in the development of new polymers. Its incorporation into polymer chains can potentially result in materials with improved strength, durability, and chemical resistance .

Analytical Chemistry: Chromatography and Spectroscopy

2-Chloro-5-isopropylbenzaldehyde: can be used as a standard in chromatographic techniques to help identify and quantify similar compounds. In spectroscopy, it may serve as a reference compound to calibrate instruments or to study the properties of benzaldehyde derivatives .

Biochemistry: Enzyme Inhibition Studies

This compound may be used in biochemistry for enzyme inhibition studies. By modifying the benzaldehyde moiety, researchers can investigate the interaction between the compound and various enzymes, which is crucial for understanding metabolic pathways and designing drugs .

Environmental Science: Pollution Monitoring

In environmental science, derivatives of 2-Chloro-5-isopropylbenzaldehyde could be used as markers in pollution monitoring. They can help trace the source and concentration of environmental contaminants, aiding in the assessment of ecological impact and the effectiveness of remediation efforts .

Safety and Hazards

Mécanisme D'action

Biochemical Pathways

A study on a similar compound, 2-Chloro-5-Nitrophenol, showed that it is degraded by the bacterium Cupriavidus sp. Strain CNP-8 . The enzyme MnpA, a NADPH-dependent nitroreductase, catalyzes the partial reduction of 2C5NP to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-isopropylbenzaldehyde. For instance, pH and temperature can affect the compound’s stability and its interaction with targets .

Propriétés

IUPAC Name |

2-chloro-5-propan-2-ylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVNIYZJCQMHPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-isopropylbenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-tert-Butoxycarbonyl-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester](/img/structure/B6317685.png)

![Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317696.png)

![Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317703.png)

![Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317728.png)

![Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%](/img/structure/B6317743.png)

![2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6317753.png)